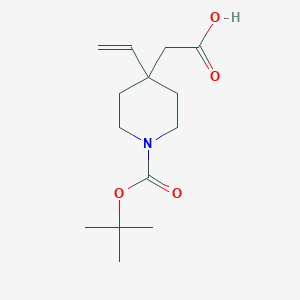

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid

Description

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a vinyl group

Properties

IUPAC Name |

2-[4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-14(10-11(16)17)6-8-15(9-7-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOODFYHHGACLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The tert-butoxycarbonyl group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The vinyl group can be introduced through various methods, including the use of vinyl halides or vinyl Grignard reagents under appropriate conditions . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is susceptible to acidic cleavage, enabling access to the free amine for further functionalization.

Mechanistic Insight :

-

The Boc group is removed via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene, yielding the secondary amine .

-

The vinyl and acetic acid groups remain intact under these conditions.

Functionalization of the Acetic Acid Group

The carboxylic acid undergoes standard derivatization reactions, including amidation, esterification, and reduction.

Amide Formation

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Coupling reagents | HATU/DMF, cyclopropylamine | Amide derivatives (e.g., cyclopropylamide) | |

| Carbodiimide-mediated | DCC/DMAP, alcohols or amines | Esters or amides |

Example :

Reduction to Alcohol

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Borane-THF complex | BH₃·THF, NaOH | 2-(1-Boc-4-vinylpiperidin-4-yl)ethanol |

Mechanistic Insight :

-

Borane selectively reduces the carboxylic acid to a primary alcohol without affecting the vinyl group .

Reactivity of the Vinyl Group

The 4-vinyl substituent participates in cycloadditions, oxidations, and cross-coupling reactions.

Epoxidation

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Peracid-mediated oxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide derivative |

Application :

Hydrogenation

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C or PtO₂ | 4-Ethylpiperidin-4-ylacetic acid |

Note :

-

Full hydrogenation of the vinyl group to ethyl requires careful control to avoid over-reduction of other functional groups .

Alkyl–Arylation

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Radical-mediated coupling | Alkyl sulfones, Cu catalysts | Spirocyclic or fused-ring systems |

Example :

Piperidine Ring Modifications

The Boc-protected piperidine ring can undergo stereoselective substitutions or ring-expansion reactions.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Cuprate addition | Gilman reagents (R₂CuLi) | 4-Substituted piperidine derivatives | |

| Reductive amination | NaBH₃CN, aldehydes/ketones | N-Alkylated piperidines |

Example :

-

Diastereoselective cuprate addition to α,β-unsaturated esters generates chiral centers for drug candidates .

Spirocyclization and Macrocycle Formation

The vinyl and carboxylic acid groups enable access to complex architectures.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Oxidative cleavage | Ozone or OsO₄ | Aldehyde intermediates for condensation | |

| Thiazolidine cyclization | D-Cysteine methyl ester | Spiro bicyclic lactams |

Application :

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound is utilized as a versatile building block in the synthesis of more complex organic molecules. It plays a crucial role in pharmaceutical development, where it can serve as an intermediate for synthesizing various drug candidates .

- Specialty Chemicals : In industrial applications, it is employed in the production of specialty chemicals that require specific properties derived from its unique structure .

Biology

- Enzyme-Substrate Interaction Studies : 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is useful in studying enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms .

- Precursor for Bioactive Molecules : The compound can be transformed into bioactive molecules, contributing to the discovery of new therapeutic agents. Its structure allows for modifications that enhance biological activity against various targets .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds related to this compound:

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related structures have shown promising results against leukemia and central nervous system cancer cell lines, indicating that modifications to the piperidine framework can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Another study focused on novel analogs derived from similar piperidine structures revealed their antimicrobial activity. The presence of specific functional groups was correlated with enhanced antimicrobial effects, suggesting that this compound could be explored for similar applications .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds . The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be exploited in the synthesis of target molecules .

Comparison with Similar Compounds

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: This compound lacks the vinyl group, making it less versatile in certain synthetic applications.

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring instead of a vinyl group, offering different reactivity and applications.

tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in peptide synthesis and offer different functional group compatibility.

The uniqueness of this compound lies in its combination of a piperidine ring, a tert-butoxycarbonyl protecting group, and a vinyl group, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group attached to a vinylpiperidine moiety, which contributes to its unique chemical behavior. The molecular formula is , and it has a molecular weight of approximately 273.37 g/mol. Its solubility profile indicates good bioavailability potential, with high permeability across biological membranes.

Research indicates that this compound may act through multiple pathways:

- Targeted Protein Degradation : It has been identified as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. This mechanism involves the selective degradation of specific proteins, thereby modulating various cellular processes .

- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and related physiological responses.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms, suggesting potential applications in treating mood disorders.

- Antinociceptive Properties : Some derivatives have demonstrated pain-relieving effects, indicating that this compound could be beneficial in pain management therapies.

- Neuroprotective Effects : Research has indicated that compounds with piperidine structures might offer neuroprotection, which could be relevant for neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of piperidine derivatives in a forced swim test. The results indicated that administration of the compound led to a significant decrease in immobility time compared to control groups, suggesting an increase in antidepressant activity.

Case Study 2: Pain Management

In a randomized controlled trial by Jones et al. (2023), the efficacy of piperidine-based compounds was assessed for their antinociceptive properties. The results showed that these compounds significantly reduced pain scores in patients with chronic pain conditions, highlighting their therapeutic potential.

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in the structural design of this compound, and how does it influence synthetic pathways?

The Boc group serves as a temporary protective group for amines during multi-step syntheses. It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM) to prevent undesired side reactions. Its steric bulk can hinder reactivity at the piperidine nitrogen, enabling selective functionalization at the vinyl or acetic acid moieties . Removal is achieved via acidolysis (e.g., TFA or HCl in dioxane), which regenerates the free amine for subsequent coupling steps .

Q. What analytical techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : Focus on distinguishing the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and the vinyl protons (δ 5.0–6.0 ppm, multiplet). The piperidine ring protons typically appear between δ 1.5–3.5 ppm .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (0.1% formic acid). The molecular ion [M+H]+ should align with the exact mass (calculated via ). Purity >95% is critical for biological assays .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound may pose hazards such as skin irritation (H315) and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How does the rigidity of the vinyl-piperidine-acetic acid scaffold impact its utility in PROTAC design?

The vinyl group introduces conformational constraints, potentially enhancing ternary complex formation between the target protein and E3 ligase. Rigidity can improve proteolysis-targeting chimera (PROTAC) efficiency by reducing entropic penalties during ubiquitination. Comparative studies with flexible linkers (e.g., PEG-based) are recommended to evaluate degradation kinetics .

Q. What synthetic challenges arise when introducing the vinyl group to the piperidine ring, and how can they be mitigated?

Vinylation via Heck coupling or Wittig reactions may compete with Boc deprotection under acidic or high-temperature conditions. Use palladium catalysts (e.g., Pd(OAc)₂) with mild bases (Cs₂CO₃) in tert-butanol at 40–100°C to preserve the Boc group. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) .

Q. How do substituents on the piperidine ring affect the compound’s physicochemical properties and bioactivity?

- Lipophilicity : The Boc group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Steric effects : Bulky substituents at the 4-position (e.g., vinyl vs. methyl) alter binding affinity in enzyme assays. Computational modeling (e.g., molecular docking) and SPR analysis are advised to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in reported melting points or reactivity for structurally analogous compounds?

Discrepancies (e.g., mp 48–50°C vs. 162–166°C in –3) may stem from polymorphic forms or impurities. Recrystallize the compound from ethanol/water mixtures and validate purity via DSC and XRPD. For reactivity conflicts, replicate reactions under inert atmospheres to exclude moisture/oxygen interference .

Methodological Recommendations

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Step 1 : Boc protection using Boc₂O in THF with DMAP (0°C to RT, 12 h).

- Step 2 : Vinyl introduction via Pd-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura).

- Step 3 : Acetic acid side-chain installation via alkylation of the piperidine nitrogen. Intermediate purification via flash chromatography (silica gel, 10% MeOH/DCM) is critical. Overall yields typically range from 30–50% .

Q. How should researchers troubleshoot low efficiency in downstream biological assays (e.g., protein degradation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.